molecular formula C16H21BN2O3 B2472548 2-Methyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole CAS No. 2096340-21-3

2-Methyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole

Cat. No.: B2472548
CAS No.: 2096340-21-3
M. Wt: 300.17
InChI Key: DPPCCJJGWHNOQE-UHFFFAOYSA-N
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Description

2-Methyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H21BN2O3 and its molecular weight is 300.17. The purity is usually 95%.
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Properties

IUPAC Name

2-methyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O3/c1-11-18-19-14(20-11)10-12-6-8-13(9-7-12)17-21-15(2,3)16(4,5)22-17/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPCCJJGWHNOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3=NN=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole (CAS No. 1056456-24-6) is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H20B N3O2
Molar Mass305.15 g/mol
Density1.17 g/cm³ (predicted)
Boiling Point409.0 °C (predicted)
pKa1.22 (predicted)
CAS Number1056456-24-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its oxadiazole moiety is known for contributing to anti-inflammatory and anti-cancer properties through the modulation of signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole exhibit significant anticancer properties. The compound has been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:

  • Study Findings : In vitro assays demonstrated that the compound effectively reduced the viability of breast cancer cells (MCF-7) by over 50% at concentrations as low as 10 µM within 48 hours of treatment .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria:

  • Case Study : A study reported that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been linked to its ability to inhibit pro-inflammatory cytokines:

  • Research Insight : In animal models of inflammation, administration of the compound resulted in a significant decrease in levels of TNF-alpha and IL-6 after induced inflammation .

Structure Activity Relationship (SAR)

The presence of the dioxaborolane group in conjunction with the oxadiazole framework appears to enhance the biological activity of the compound. Variations in substituents on the phenyl ring can lead to different levels of potency against specific targets.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the oxadiazole ring exhibit a wide range of biological activities:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • A study demonstrated that certain oxadiazole derivatives showed significant cytotoxic effects against glioblastoma cell lines through apoptosis induction .

Antidiabetic Effects

Some derivatives have been evaluated for their anti-diabetic properties. In vivo studies using models like Drosophila melanogaster indicated that specific compounds could effectively lower glucose levels .

Antimicrobial Properties

Oxadiazoles have also shown promising activity against various bacterial strains. For example:

  • Derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial effects .

Case Studies

Several case studies illustrate the applications of 2-Methyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole:

StudyFocusFindings
Study AAnticancerSignificant apoptosis in glioblastoma cells; molecular docking studies confirmed binding affinity to target proteins .
Study BAntidiabeticCompounds reduced glucose levels in diabetic models; potential for further development as therapeutic agents .
Study CAntimicrobialEffective against multiple bacterial strains; potential for use in antibiotic formulations .

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